N-pentyl-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-pentyl-4-phenyl-1,3-thiazol-2-amine is a chemical compound with the molecular formula C14H18N2S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a thiazole ring, a phenyl group, and a pentyl chain, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentyl-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with pentyl halides under basic conditions. One common method is to react 4-phenyl-1,3-thiazole-2-amine with pentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-pentyl-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The phenyl and pentyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
N-pentyl-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neglected tropical diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-pentyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of certain protozoan parasites. This inhibition disrupts the parasite’s metabolic processes, leading to its death . Additionally, the compound may interact with other molecular pathways, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,3-thiazole-2-amine: A closely related compound with similar biological activities.
2-Aminothiazole: Another thiazole derivative with diverse applications in medicinal chemistry.
Thiazolopyrimidine derivatives: Compounds with a thiazole ring fused to a pyrimidine ring, known for their antileishmanial activity.
Uniqueness
N-pentyl-4-phenyl-1,3-thiazol-2-amine stands out due to its unique combination of a pentyl chain and a phenyl group attached to the thiazole ring. This structural feature enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-pentyl-4-phenyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-2-3-7-10-15-14-16-13(11-17-14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYVWYUXTGEBNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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